molecular formula C12H11NOS3 B11690384 (5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11690384
M. Wt: 281.4 g/mol
InChI Key: TXOWXAWHEIEZLM-YFHOEESVSA-N
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Description

(5Z)-3-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a methyl group, a phenyl group with a methylsulfanyl substituent, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the cyclization of a suitable precursor, such as a thiourea derivative, with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Substitution with Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced through a nucleophilic aromatic substitution reaction using a suitable phenyl halide and a methylsulfanyl nucleophile.

    Formation of Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Phenyl halides, methylsulfanyl nucleophiles, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

    Sulfonylureas: These compounds contain a sulfonyl group and are used as antidiabetic agents.

    Phenylthiazoles: These compounds have a phenyl group attached to a thiazole ring and are studied for their antimicrobial properties.

Uniqueness

(5Z)-3-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H11NOS3

Molecular Weight

281.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NOS3/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7-

InChI Key

TXOWXAWHEIEZLM-YFHOEESVSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=S

Origin of Product

United States

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